molecular formula C17H26O2 B1661940 10,12-Heptadecadiynoic Acid CAS No. 28393-06-8

10,12-Heptadecadiynoic Acid

Cat. No.: B1661940
CAS No.: 28393-06-8
M. Wt: 262.4
InChI Key: CLTRJQSBWDSZHN-UHFFFAOYSA-N
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Description

10,12-Heptadecadiynoic Acid (C₁₇H₂₆O₂, CAS 28393-06-8) is a 17-carbon unsaturated fatty acid featuring two conjugated triple bonds at positions 10 and 12 (Figure 1). This structural motif confers rigidity to the hydrocarbon chain, making it valuable in materials science and biochemistry. It is commercially available at high purity (>97.0% by titration) for research applications, particularly in polydiacetylene-based sensors and glycolipid biosynthesis studies . Its chain length closely resembles natural fatty acids in organisms (e.g., C16 and C18), enabling its smooth integration into biological systems such as Chlorobaculum tepidum for studying bacteriochlorophyll homologs .

Properties

IUPAC Name

heptadeca-10,12-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-4,9-16H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTRJQSBWDSZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC#CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659921
Record name Heptadeca-10,12-diynoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28393-06-8
Record name Heptadeca-10,12-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,12-Heptadecadiynoic Acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 10,12-Heptadecadiynoic Acid can be synthesized through various methods. One common synthetic route involves the reaction of 10-Undecynoic Acid with 1-Hexyne in the presence of catalysts such as copper(I) chloride and ammonium chloride. The reaction is typically carried out in an ethanol solvent under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization and distillation techniques to achieve the desired quality.

Chemical Reactions Analysis

Polymerization Reactions

PCDA undergoes solid-state 1,4-addition polymerization upon exposure to heat, UV, or X-ray radiation, forming polydiacetylene (PDA) polymers . This reaction is critical for its applications in sensor technologies and supramolecular assemblies.

Key Observations :

  • The polymerization is triggered by external stimuli (e.g., UV light).

  • The reaction involves conjugated π-bond systems, leading to colorimetric changes (e.g., blue-to-red transitions) .

Salt Formation with Alkali Metals

PCDA reacts with alkali metals (e.g., lithium, sodium) to form salts, which exhibit distinct spectroscopic and crystallographic properties.

Lithium Salt (Li-PCDA)

  • Synthesis : Reaction with lithium hydroxide yields monohydrated or anhydrous salts.

  • FTIR Analysis :

    • Form A (monohydrate) : ν(COO) asym at 1581–1564 cm⁻¹, δ(HOH) at 1688 cm⁻¹ .

    • Form B (anhydrous) : ν(COO) asym at 1577–1558 cm⁻¹, absent δ(HOH) .

Sodium Salt (Na-PCDA)

  • Cocrystal Formation : Grinding PCDA with sodium hydroxide produces a cocrystal with ν(C=O) at 1712 cm⁻¹ .

  • X-ray Crystallography : Reveals structural details, though contamination from glass vials was noted during crystallization .

Electrochemical Behavior

Polymerized PDA exhibits pseudo-redox behavior due to interactions with electrolytes, observed in cyclic voltammetry:

  • Redox Window : −150 to 50 mV vs. Ag/AgCl .

  • Mechanism : Conjugated π-systems participate in oxidation–reduction reactions, though intrinsic redox activity is low due to insulating properties .

Supramolecular Assembly

PCDA forms vesicles when mixed with phospholipids or hydrocurcumin (HCur), enabling applications in drug delivery:

  • Vesicle Preparation : Sonication of PCDA and HCur in chloroform/water mixtures, followed by UV polymerization .

  • Stability : Polymerized PDA vesicles show enhanced stability for encapsulation .

FTIR Key Peaks

Functional GroupWavenumber (cm⁻¹)Source
ν(COO) asymmetric1577–1581
δ(HOH) (water)1688
ν(C=O) carboxylic acid1712

Hazard and Handling

  • Toxicity : Classified as an irritant (Xi symbol) with risks to eyes, skin, and respiratory system .

  • Storage : Requires light protection and inert atmosphere .

Scientific Research Applications

Chemical Properties and Structure

10,12-Heptadecadiynoic acid is an unsaturated fatty acid characterized by two triple bonds in its carbon chain. The molecular formula is C17H28O2C_{17}H_{28}O_2. Its unique structure allows it to participate in various biochemical processes and reactions, making it a subject of interest in multiple research domains.

Anticancer Properties

Research indicates that HDDA exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and the inhibition of cell migration, which are crucial for cancer metastasis.

  • Case Study : In a study involving non-small cell lung cancer (NSCLC) cells, HDDA was found to significantly reduce cell viability and promote apoptosis, demonstrating its potential as a therapeutic agent against certain types of cancer .

Anti-inflammatory Effects

HDDA has been investigated for its anti-inflammatory properties. It modulates inflammatory pathways by downregulating pro-inflammatory cytokines and enhancing the production of anti-inflammatory mediators.

  • Research Findings : In vitro studies have demonstrated that HDDA can reduce the expression of inflammatory markers in macrophages, suggesting its potential use in treating inflammatory diseases .

Dietary Supplementation

Due to its unique fatty acid profile, HDDA is being explored as a dietary supplement. Its incorporation into diets may help improve metabolic health by influencing lipid metabolism and reducing inflammation.

  • Clinical Trials : Ongoing clinical trials are assessing the effects of HDDA supplementation on metabolic syndrome and related conditions. Preliminary results suggest improvements in insulin sensitivity and lipid profiles .

Polymer Chemistry

HDDA's unique structure makes it an attractive candidate for polymer synthesis. Its ability to undergo polymerization reactions can lead to the development of novel materials with specific properties.

  • Application Example : Researchers have developed biodegradable polymers using HDDA as a monomer. These polymers exhibit enhanced mechanical properties and are suitable for biomedical applications such as drug delivery systems .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Implications
Anticancer ResearchInhibition of NSCLC cell proliferationPromotes apoptosis; potential therapeutic agent
Anti-inflammatory EffectsModulation of inflammatory pathwaysReduces pro-inflammatory markers in macrophages
Nutritional SupplementationImprovement in metabolic healthEnhances insulin sensitivity; beneficial lipid profiles
Polymer ChemistryDevelopment of biodegradable polymersImproved mechanical properties for biomedical applications

Mechanism of Action

The mechanism of action of 10,12-Heptadecadiynoic Acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the growth of certain fungi by disrupting their cell membrane integrity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues: Chain Length and Bond Positioning

Table 1: Key Structural and Functional Differences Among Diynoic Acids

Compound Name CAS Number Molecular Formula Chain Length Triple Bond Positions Key Applications
10,12-Heptadecadiynoic Acid 28393-06-8 C₁₇H₂₆O₂ C17 10,12 Biosynthesis, polydiacetylene sensors
2,4-Heptadecadiynoic Acid 64034-02-2 C₁₇H₂₄O₂ C17 2,4 Organic synthesis, material science
10,12-Heptacosadiynoic Acid 67071-94-7 C₂₇H₄₄O₂ C27 10,12 Langmuir-Blodgett film formation
10,12-Nonacosadiynoic Acid 66990-34-9 C₂₉H₄₈O₂ C29 10,12 Biochemical research

Key Observations :

  • Chain Length: Longer-chain analogues (C27, C29) are used in specialized material science applications, such as Langmuir-Blodgett films, where extended hydrophobic tails enhance monolayer stability . In contrast, the C17 chain of this compound mimics natural fatty acids, facilitating its role in biological studies .
  • Triple Bond Positioning: Moving the triple bonds closer to the carboxyl group (e.g., 2,4-Heptadecadiynoic Acid) alters electronic properties and reactivity. The 10,12 configuration in this compound provides a balance between rigidity and solubility, critical for its function in colorimetric sensors .

Biological Activity

10,12-Heptadecadiynoic acid (HDDA) is a unique fatty acid known for its distinctive carbon chain structure featuring two triple bonds. This compound has garnered attention in various fields of biomedical research due to its potential biological activities, including anti-cancer properties, metabolic modulation, and effects on cell proliferation. This article provides a comprehensive overview of the biological activity of HDDA, supported by relevant studies and data.

Chemical Structure

This compound is classified as an acetylenic fatty acid with the chemical formula C17H30O2C_{17}H_{30}O_2. Its structure can be represented as follows:

HOOC CH3(CH2)13CCC(CH2)11COOH\text{HOOC CH}_3(CH_2)^{13}C\equiv C\equiv C(CH_2)^{11}COOH

1. Anticancer Properties

Research has indicated that HDDA exhibits significant anti-cancer activity. A study on non-small cell lung cancer (NSCLC) cells demonstrated that HDDA inhibited cell proliferation and migration while promoting apoptosis. Specifically, it was found to be effective against both sensitive and resistant cell lines (PC-9 and PC-9/GR) in a dose-dependent manner. The mechanism involves alterations in fatty acid composition and modulation of signaling pathways associated with cell survival and death .

2. Metabolic Effects

HDDA has been linked to improvements in metabolic health. In a study involving dolphins, increased dietary intake of heptadecanoic acid was associated with decreased ferritin levels and normalization of metabolic syndrome biomarkers such as glucose and triglycerides . These findings suggest that HDDA may play a role in managing metabolic disorders by influencing lipid metabolism and insulin sensitivity.

Case Study 1: Effects on Lung Cancer Cells

In vitro experiments using the PC-9 NSCLC cell line revealed that treatment with HDDA resulted in:

  • Inhibition of Cell Proliferation : Significant reduction in cell growth was observed.
  • Promotion of Apoptosis : Increased markers of apoptosis were noted.
  • Impact on Migration : Cell migration assays indicated reduced motility in treated cells .

Case Study 2: Metabolic Syndrome in Dolphins

A longitudinal study assessed the impact of heptadecanoic acid supplementation on dolphins over 24 weeks:

  • Ferritin Levels : Continuous decrease observed in serum ferritin levels.
  • Metabolic Biomarkers : Notable improvements in glucose and triglyceride levels were recorded, indicating potential benefits for metabolic syndrome management .

Data Summary

Study FocusKey Findings
Anticancer ActivityInhibition of NSCLC cell proliferation and migration
Metabolic HealthDecreased ferritin, glucose, and triglycerides in dolphins
Mechanism of ActionModulation of signaling pathways related to apoptosis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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